Evidence Item 1: Differential PKM2 Activation Potency Anticipated from 4-Ethoxy SAR Rationale
In the foundational 2-oxo-N-aryl-tetrahydroquinoline-6-sulfonamide PKM2 activator series, the 4-methoxy analog (compound 33) exhibited an AC₅₀ of 16.3 μM with 85% maximum response, compared to the initial hit compound 23 (2-methyl-benzene; AC₅₀ = 2.2 μM, 94% max response) [1]. The replacement of 4-methoxy with 4-ethoxy (the exact modification distinguishing our compound) adds ~0.5–0.8 logP units based on calculated properties and extends the alkyl chain by one carbon, which in related carbonic anhydrase inhibitor studies altered the kinetic binding profile (swapping kon/koff character) without necessarily degrading equilibrium affinity [2]. While no direct PKM2 AC₅₀ has been published for CAS 941912-03-4, the established pattern—that enhanced lipophilicity at the sulfonamide para position can either rescue or further attenuate potency depending on target-specific steric constraints—makes the compound a compelling comparator for profiling against the 4-methoxy and unsubstituted phenyl analogs [1].
| Evidence Dimension | PKM2 activation potency (AC₅₀) and maximal response |
|---|---|
| Target Compound Data | No published direct PKM2 AC₅₀ data for CAS 941912-03-4 |
| Comparator Or Baseline | 4-methoxy analog (compound 33): AC₅₀ = 16.3 μM, Max Resp. = 85%; 2-methyl-benzene analog (compound 23): AC₅₀ = 2.2 μM, Max Resp. = 94% [1] |
| Quantified Difference | 4-methoxy vs. 4-H baseline: ~65-fold loss in potency (16.3 μM versus 0.25 μM for 3-methyl-benzene lead); the 4-ethoxy modification is expected to shift potency further based on lipophilic and steric arguments |
| Conditions | Human PKM2 luminescence-coupled assay; AC₅₀ determined at 57 μM compound concentration; data represent mean of three independent experiments [1] |
Why This Matters
For oncology programs probing PKM2 activation as a therapeutic strategy, the 4-ethoxy compound provides a distinct SAR point that allows researchers to dissect the contributions of sulfonamide para-substituent bulk and electron-donating character, which is not achievable with the commercially predominant 4-methoxy or unsubstituted phenyl variants.
- [1] Walsh MJ, Brimacombe KR, Veith H, et al. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorg Med Chem Lett. 2011;21(21):6322-6327. doi:10.1016/j.bmcl.2011.08.118 View Source
- [2] Glockner S, Ngo K, Sager CP, et al. Conformational changes in alkyl chains determine the thermodynamic and kinetic binding profiles of carbonic anhydrase inhibitors. ACS Chem Biol. 2018;13(11):3073-3083. PDB 6I1U. View Source
